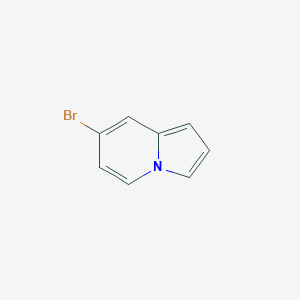

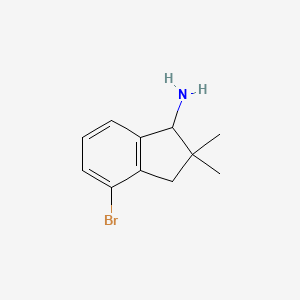

![molecular formula C10H11BrN2 B1380838 5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine CAS No. 1059064-04-8](/img/structure/B1380838.png)

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine

説明

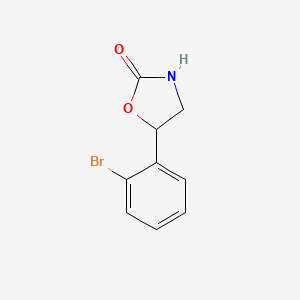

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

In the title compound, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Chemical Reactions Analysis

The compound is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .科学的研究の応用

Synthesis of Azaindole-Based Protein Kinase Inhibitors

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine: is utilized in the synthesis of azaindole-based protein kinase inhibitors . These inhibitors are significant in the treatment of cancer as they can interfere with the signaling pathways that promote tumor growth and proliferation.

将来の方向性

作用機序

Target of Action

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine is a derivative of 7-azaindoles . The primary targets of this compound are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, angiogenesis, and tissue regeneration.

Mode of Action

The compound interacts with FGFRs, inhibiting their kinase activity. This inhibition disrupts the normal signaling pathways regulated by these receptors, leading to changes in cellular functions .

Biochemical Pathways

Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by 5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can potentially slow down the progression of diseases where these processes are dysregulated, such as in various types of cancers .

特性

IUPAC Name |

5-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-5-9(11)6-12-10(8)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFNHZVJDZDZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)